
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-pyrazole: Lacks the bromine substitution, leading to different reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the amino group, affecting its ability to form hydrogen bonds.
3-(3-Amino-1H-pyrazol-1-YL)propanamide: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the amino group and the bromine atom on the pyrazole ring. This dual substitution allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H9BrN4O |
|---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
3-(3-amino-4-bromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9BrN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |
InChI-Schlüssel |
JOCVPCAQEUGOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CCC(=O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



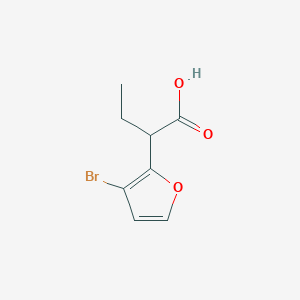
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
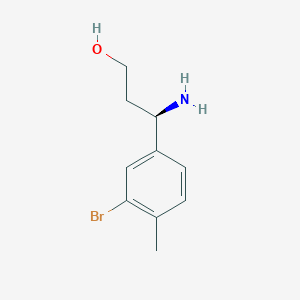
![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
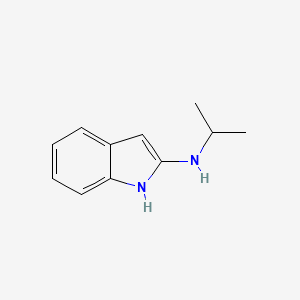
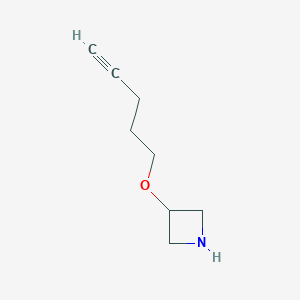
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)

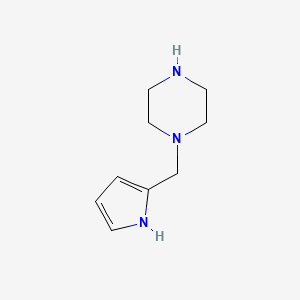
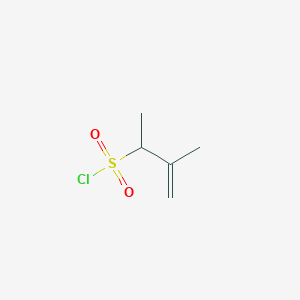
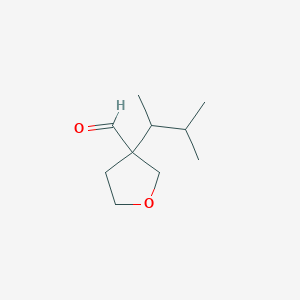
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
